
Zinc(II) propane-1-sulfinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Zinc(II) propane-1-sulfinate is an organozinc compound with the molecular formula C₆H₁₄O₄S₂Zn It is a coordination complex where zinc is bonded to propane-1-sulfinate ligands
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Zinc(II) propane-1-sulfinate can be synthesized through the reaction of zinc salts with propane-1-sulfinic acid. A common method involves the reaction of zinc nitrate with propane-1-sulfinic acid in an aqueous medium, followed by crystallization to obtain the desired product. The reaction is typically carried out at room temperature, and the product is purified through recrystallization.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through controlled reaction parameters and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions: Zinc(II) propane-1-sulfinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form zinc sulfate and propane-1-sulfonic acid.
Reduction: It can be reduced to zinc metal and propane-1-sulfinic acid.
Substitution: The sulfinic acid group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Zinc sulfate and propane-1-sulfonic acid.
Reduction: Zinc metal and propane-1-sulfinic acid.
Substitution: Various substituted propane-1-sulfinic acid derivatives.
Wissenschaftliche Forschungsanwendungen
Zinc(II) propane-1-sulfinate has several applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis, particularly in reactions involving sulfinic acids.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug delivery systems.
Industry: It is used in the development of advanced materials, such as metal-organic frameworks and coordination polymers, due to its unique coordination properties.
Wirkmechanismus
The mechanism of action of zinc(II) propane-1-sulfinate involves its ability to coordinate with various ligands and participate in redox reactions. The zinc ion acts as a Lewis acid, facilitating the formation of coordination complexes. This property is exploited in catalysis, where the compound can activate substrates and promote chemical transformations. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Vergleich Mit ähnlichen Verbindungen
Zinc(II) sulfate: A common zinc compound used in various applications, including agriculture and medicine.
Zinc(II) acetate: Used as a catalyst and in the synthesis of other zinc compounds.
Zinc(II) chloride: Employed in organic synthesis and as a Lewis acid catalyst.
Uniqueness: Zinc(II) propane-1-sulfinate is unique due to its specific coordination environment and the presence of the sulfinic acid group. This gives it distinct chemical properties and reactivity compared to other zinc compounds. Its ability to form stable coordination complexes makes it valuable in catalysis and material science.
Eigenschaften
Molekularformel |
C6H14O4S2Zn |
|---|---|
Molekulargewicht |
279.7 g/mol |
IUPAC-Name |
zinc;propane-1-sulfinate |
InChI |
InChI=1S/2C3H8O2S.Zn/c2*1-2-3-6(4)5;/h2*2-3H2,1H3,(H,4,5);/q;;+2/p-2 |
InChI-Schlüssel |
AVEWLRYVGNMIHD-UHFFFAOYSA-L |
Kanonische SMILES |
CCCS(=O)[O-].CCCS(=O)[O-].[Zn+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


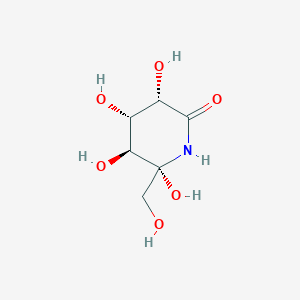
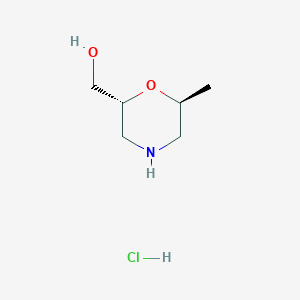
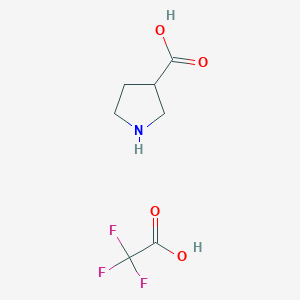
![[3'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-3-yl] methanol](/img/structure/B15202329.png)
![2-[4-(Methylsulfonyl)phenyl]thiophene](/img/structure/B15202335.png)
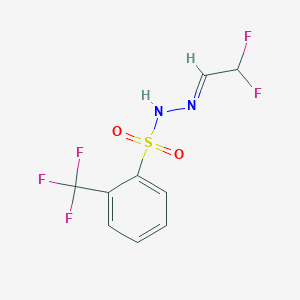


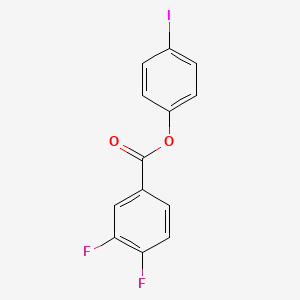
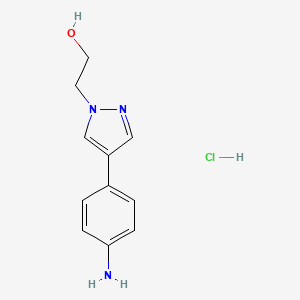
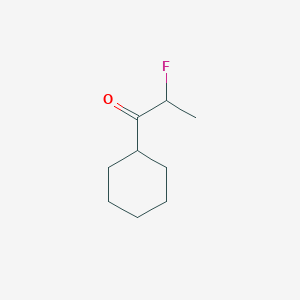
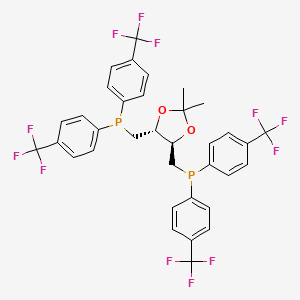
![4-(Benzyloxy)-1-((6aR,8R,9aS)-2,2,4,4-tetraisopropyltetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl)-5a,6-dihydro-1H-imidazo[2,1-b]purine](/img/structure/B15202396.png)
![(5AS,10bR)-2-mesityl-9-nitro-2,5a,6,10b-tetrahydro-4H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-11-ium chloride](/img/structure/B15202401.png)
